4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyrrole moiety
Mechanism of Action
Target of action
Compounds containing a pyrrole ring, such as this one, are often biologically active and can interact with a variety of targets in the body. These can include enzymes, receptors, and other proteins. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, blocking the activity of an enzyme, or as an agonist, enhancing the activity of a receptor. The presence of the triazole ring could potentially allow for interactions with biological targets through hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the reaction of allyl bromide with 1-methyl-1H-pyrrole-2-carbaldehyde to form an intermediate, which is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Acidic or basic catalysts can facilitate cyclization reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol: Unique due to its specific substitution pattern and combination of functional groups.
1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound.
Thiosemicarbazide: Another precursor used in the cyclization step.
Uniqueness
The uniqueness of this compound lies in its combination of an allyl group, a pyrrole moiety, and a triazole-thiol structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-[(1-methylpyrrol-2-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-3-6-15-10(12-13-11(15)16)8-9-5-4-7-14(9)2/h3-5,7H,1,6,8H2,2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJHALCWZBNECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NNC(=S)N2CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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